molecular formula C20H24N2O4S B2950137 4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941882-61-7

4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2950137
CAS No.: 941882-61-7
M. Wt: 388.48
InChI Key: SZJNALQOQSXFBA-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic tetrahydroquinoline derivative of interest in medicinal chemistry and drug discovery research. Tetrahydroquinoline scaffolds are recognized as privileged structures in pharmaceutical development due to their diverse biological activities . Recent studies have focused on tetrahydroquinoline derivatives as core structures for the design of potent and selective inhibitors of protein-protein interactions . For instance, such compounds have been investigated as inhibitors targeting the WIN site of the chromatin-associated protein WDR5, a high-profile target in anticancer drug discovery for both solid and hematological malignancies . The specific substitution pattern on this molecule, featuring a benzamide group and a methylsulfonyl moiety, is characteristic of compounds designed for high on-target potency and optimized physicochemical properties . This compound is intended for research purposes to further explore structure-activity relationships in inhibitor design and to evaluate its potential biochemical and cellular efficacy. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14(2)26-18-9-6-15(7-10-18)20(23)21-17-8-11-19-16(13-17)5-4-12-22(19)27(3,24)25/h6-11,13-14H,4-5,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJNALQOQSXFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the isopropoxy group: This step involves the alkylation of a phenol derivative with isopropyl bromide under basic conditions.

    Attachment of the methylsulfonyl group: This can be done via sulfonylation, where a sulfonyl chloride reacts with the amine group in the presence of a base.

    Formation of the benzamide core: This involves the coupling of the tetrahydroquinoline derivative with a benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the isopropoxy group or the tetrahydroquinoline ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the isopropoxy group or the tetrahydroquinoline ring.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Substituted aromatic derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Key Functional Groups Reported Properties/Activities Ref.
4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Tetrahydroquinoline + benzamide - 1-(methylsulfonyl)
- 6-(4-isopropoxybenzamide)
Sulfonyl, benzamide, isopropoxy Not directly reported -
2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide Tetrahydroquinoline + benzamide - 1-(4-methoxybenzenesulfonyl)
- 6-(2-chloro-6-fluorobenzamide)
Sulfonyl, benzamide, chloro, fluoro, methoxy Synthetic intermediate; no bioactivity data
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3-thiones 1,2,4-Triazole + sulfonylphenyl - 4-(4-X-phenylsulfonyl)phenyl
- 2,4-difluorophenyl
Sulfonyl, triazole, fluorine Antifungal activity against Candida spp.
4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl} benzonitrile Tetrahydroquinoline + diazenyl - 1-(2-cyanoethyl)
- 6-(diazenylbenzonitrile)
Cyanoethyl, diazenyl, nitrile Electrochemical applications in RTILs

Key Observations:

Sulfonyl Group Variations: The target compound’s methylsulfonyl group (electron-withdrawing) contrasts with the 4-methoxybenzenesulfonyl group in ’s compound (electron-donating methoxy substituent). This difference may influence solubility, metabolic stability, and target-binding interactions . In , sulfonylphenyl-triazole derivatives exhibit antifungal activity, suggesting that sulfonyl groups in tetrahydroquinoline analogs could enhance bioactivity .

Benzamide Modifications :

  • The isopropoxy substituent in the target compound likely increases lipophilicity compared to the chloro-fluoro substituents in ’s benzamide. This may enhance membrane permeability but reduce aqueous solubility .

Core Structure Comparisons: The tetrahydroquinoline core in the target compound is shared with ’s diazenyl derivative but differs in functionalization. ’s cyanoethyl and diazenyl groups enable non-linear optical applications, highlighting the versatility of tetrahydroquinoline scaffolds .

Synthetic Pathways :

  • describes Friedel-Crafts and hydrazide-based syntheses for sulfonyl-containing compounds, which may parallel the target compound’s preparation. The absence of C=O bands in IR spectra (e.g., 1663–1682 cm⁻¹) confirms successful cyclization steps, a critical quality control measure applicable to the target molecule .

Research Implications and Limitations

  • Synthetic Challenges : The isopropoxy and methylsulfonyl groups may introduce steric hindrance during synthesis, requiring optimized reaction conditions (e.g., elevated temperatures or catalytic methods) .
  • Data Gaps: No experimental data on solubility, stability, or biological activity are provided for the target compound. Future studies should prioritize these parameters to validate theoretical comparisons.

Biological Activity

4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

  • Molecular Formula : C17H22N2O3S
  • Molecular Weight : 342.43 g/mol

The structure features a tetrahydroquinoline moiety, which is significant for its biological activity.

Research indicates that compounds similar to 4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide often interact with various biological targets:

  • Inhibition of Enzymatic Activity : These compounds may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : They can act as agonists or antagonists at various receptors, influencing cellular signaling pathways.

Antitumor Activity

A study evaluating a series of tetrahydroquinoline derivatives found that several exhibited significant antitumor activity. The compound's structural analogs demonstrated IC50 values ranging from 2.5 to 12.5 µg/mL against various cancer cell lines, outperforming Doxorubicin in some cases .

CompoundIC50 (µg/mL)Comparison DrugIC50 (µg/mL)
4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamideTBDDoxorubicin37.5

Anticonvulsant Activity

Research has identified related compounds with potential anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems .

Case Studies

  • Case Study on Antitumor Efficacy :
    • A recent investigation into the antitumor properties of tetrahydroquinoline derivatives highlighted the efficacy of several compounds against human cancer cell lines. The study concluded that modifications to the tetrahydroquinoline structure could enhance potency and selectivity against tumor cells .
  • Clinical Implications in Autoimmune Diseases :
    • Another study explored the use of tetrahydroquinoline derivatives as modulators for autoimmune diseases through their interaction with RORγt pathways. This suggests potential therapeutic benefits for conditions like rheumatoid arthritis and psoriasis .

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